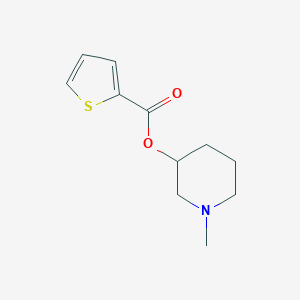
1-Methyl-3-piperidinyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-piperidinyl 2-thiophenecarboxylate, also known as MTPTC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are widely used in various fields, including medicinal chemistry, organic synthesis, and material science. MTPTC has been studied for its potential application in drug discovery, particularly in the treatment of neurological disorders such as Parkinson's disease.
作用机制
1-Methyl-3-piperidinyl 2-thiophenecarboxylate acts by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine in the brain. MAO-B inhibitors such as 1-Methyl-3-piperidinyl 2-thiophenecarboxylate prevent the breakdown of dopamine, leading to increased levels of dopamine in the brain. This increase in dopamine levels can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit neuroprotective properties by inhibiting the activity of MAO-B. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has also been shown to exhibit antioxidant properties, which can protect neurons from oxidative stress and damage.
实验室实验的优点和局限性
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential application in drug discovery. However, there are also some limitations to the use of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on 1-Methyl-3-piperidinyl 2-thiophenecarboxylate. One area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in other neurological disorders, such as Alzheimer's disease. Additionally, there is a need for further studies to investigate the safety and toxicity of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in vivo.
合成方法
The synthesis of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with 1-methylpiperidine in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 1-Methyl-3-piperidinyl 2-thiophenecarboxylate.
科学研究应用
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been extensively studied for its potential application in drug discovery, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia. 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit neuroprotective properties by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
属性
产品名称 |
1-Methyl-3-piperidinyl 2-thiophenecarboxylate |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-12-6-2-4-9(8-12)14-11(13)10-5-3-7-15-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI 键 |
JCIYWNFSCWIQCD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CS2 |
规范 SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
